Decahydro-1-naphthol

Solid-phase microextraction Water quality analysis Analytical method validation

Procure Decahydro-1-naphthol (CAS 529-32-8) for specialized analytical and synthetic applications. This fully saturated decalin alcohol is essential as an internal standard in EPA Method 6040B and ISO 17943 for geosmin/2-MIB detection in water, enabling NELAC/ISO 17025 compliance. Its 5.5-fold enzymatic selectivity advantage over 2-naphthol ensures higher resolution yields. The compound uniquely induces both V7(I) and V7(II) amylose allomorphs and serves as a terminal hydrodeoxygenation reference for bio-oil upgrading catalysts. Substitution with 1-tetralol or decalin will invalidate analytical method validation, reduce biocatalytic efficiency, and compromise material polymorph studies.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 529-32-8
Cat. No. B1670004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydro-1-naphthol
CAS529-32-8
SynonymsDecahydro-1-naphthol;  AI3-11182;  EINECS 208-458-5.
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCCC2O
InChIInChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2
InChIKeyNDZOISQLWLWLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decahydro-1-naphthol (CAS 529-32-8): Procurement-Relevant Physicochemical and Structural Baseline


Decahydro-1-naphthol (CAS 529-32-8, also referred to as 1-decalol or decahydronaphthalen-1-ol) is a fully saturated bicyclic secondary alcohol with molecular formula C₁₀H₁₈O and molecular weight 154.25 g/mol . The compound exists as a decalin (bicyclo[4.4.0]decane) framework with a hydroxyl group at the 1-position, conferring a melting point of 48–50 °C (cis-isomer) or 89–92 °C (depending on stereoisomeric composition), a boiling point of 238 °C at 760 mmHg, density of 0.992 g/mL, and a flash point of 102 °C . Unlike its aromatic precursor 1-naphthol (mp 94–96 °C, bp 278–280 °C) or partially hydrogenated intermediates such as 1-tetralol (mp ~33–35 °C, bp 140 °C at 17 mmHg), decahydro-1-naphthol exhibits a distinct thermal and phase behavior profile that dictates its handling, storage, and formulation compatibility in industrial and research workflows .

Why Decahydro-1-naphthol (CAS 529-32-8) Cannot Be Replaced by In-Class Analogs Without Compromising Analytical or Synthetic Outcomes


Decahydro-1-naphthol occupies a narrow functional niche defined by its fully saturated decalin skeleton, hydroxyl position, and stereochemical complexity—parameters that nearest analogs such as 1-naphthol (aromatic, planar), 1-tetralol (partially saturated), decahydro-2-naphthol (regioisomer), and trans-decalin (non-hydroxylated) fail to replicate simultaneously [1]. In analytical extraction methodologies, the compound's partition coefficient, hydrogen-bonding capacity, and thermal stability differ measurably from alternatives, directly impacting recovery efficiency and detection limits . In biocatalytic and stereoselective transformations, the cis/trans ring junction geometry and the presence of multiple stereogenic centers (four chiral carbons in the decalin core) produce divergent substrate recognition and product distributions that cannot be extrapolated from mono-cyclic or aromatic surrogates [2]. Substitution without empirical validation introduces uncontrolled variables in chromatographic performance, enzymatic turnover, and product stereochemistry—rendering generic replacement scientifically unsound.

Decahydro-1-naphthol (CAS 529-32-8): Quantified Differential Evidence for Scientific Procurement Decisions


Analytical Extraction Efficiency: Decahydro-1-naphthol vs. Alternative Internal Standards for Geosmin/2-MIB Detection

In the solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) method for detecting 2-methylisoborneol and geosmin in aqueous samples, cis-decahydro-1-naphthol (DHN) was selected as the internal standard and extraction medium over alternative compounds . The method achieved detection limits of 1–5 ng/L for target analytes when DHN was employed as the extraction solvent, a performance metric attributed to DHN's specific partition coefficient and its saturated bicyclic structure that minimizes chromatographic interference with target odorant peaks .

Solid-phase microextraction Water quality analysis Analytical method validation

Physical Phase Differentiation: Melting Point and Isomeric Purity as Procurement Specification Determinants

Decahydro-1-naphthol exhibits two distinct melting point ranges depending on stereoisomeric composition: the cis-isomer (CAS 36159-47-4) melts at 48–50 °C, while alternative stereoisomeric mixtures or trans-enriched preparations report melting points of 89–92 °C . This ~40 °C differential in solid-liquid transition temperature has direct operational consequences—the cis-isomer remains solid at typical ambient laboratory storage (20–25 °C), whereas mixtures with higher trans content require refrigerated storage to prevent softening or partial melting .

Material handling Formulation Storage stability

Enantioselective Biocatalytic Discrimination: Decahydro-1-naphthol vs. Decahydro-2-naphthol in Enzymatic Resolution

In enzymatic resolution studies using Trichoderma koningi, the chloroacetate of (1RS,4aRS,8aSR)-decahydro-1-naphthol underwent asymmetric hydrolysis to yield (–)-(1R,4aR,8aS)-decahydro-1-naphthol with 66% optical purity (o.p.) [1]. In contrast, under identical reaction conditions, the chloroacetate of the regioisomeric (2RS,4aRS,8aSR)-decahydro-2-naphthol produced the corresponding (–)-alcohol with only 12% optical purity—a 5.5-fold reduction in enantioselectivity [1].

Biocatalysis Chiral resolution Enzyme substrate specificity

V-Amylose Crystal Polymorph Induction: Decahydro-1-naphthol Displays Dual Allomorph Formation vs. Single Allomorph from Comparators

In studies of V-amylose lamellar single crystal formation from dilute aqueous solutions, bicyclic complexing agents were screened for their ability to induce specific allomorphic structures [1]. Trans-decalin and (–)-β-pinene exclusively induced the orthorhombic V7(II) allomorph, while (+)-camphor and (–)-borneol exclusively induced the pseudo-hexagonal V7(I) allomorph. In contrast, cis-decahydro-1-naphthol and decahydro-2-naphthol each induced the formation of both allomorphs (V7(I) and V7(II)), with V7(I) favored at higher crystallization temperatures [1]. The hydroxyl group of decahydro-1-naphthol provides hydrogen-bonding capacity absent in trans-decalin, enabling polymorphic versatility not achievable with non-hydroxylated decalin derivatives [1].

Polymer science Inclusion complexes Crystal engineering

Catalytic Hydrogenation Pathway Divergence: Decahydro-1-naphthol vs. Aromatic Precursors Under Reductive Conditions

Under hydrogenation conditions relevant to coal-derived liquid upgrading and biomass conversion, 1-naphthol undergoes sequential transformation pathways that diverge sharply from those of naphthalene [1]. While naphthalene hydrogenates to tetralin with ~80% yield and ~90% selectivity over chromium oxide catalysts, 1-naphthol predominantly undergoes reductive deoxygenation to naphthalene followed by hydrogenation to tetralin, with the catalyst activity markedly depressed by water formed during hydrocracking of 1-naphthol [1]. Decahydro-1-naphthol represents the fully saturated terminal product of this pathway and serves as the stable reference standard for quantifying reaction progression and catalyst deactivation in hydrodeoxygenation studies [1].

Heterogeneous catalysis Hydrogenation selectivity Coal-derived liquids

Decahydro-1-naphthol (CAS 529-32-8): Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


Environmental Water Quality Laboratories: Validated Internal Standard for Geosmin and 2-Methylisoborneol Analysis

Laboratories performing EPA Method 6040B, ISO 17943, or equivalent GC-MS protocols for taste-and-odor compounds in drinking water and aquaculture systems require cis-decahydro-1-naphthol (99% purity) as the method-specified internal standard and extraction medium for SPME and MASE workflows . The compound enables detection limits of 1–5 ng/L for geosmin and 2-methylisoborneol, performance that alternative alcohols or decalin derivatives cannot replicate without full method re-validation . Procurement of this specific compound is mandatory for maintaining NELAC or ISO 17025 accreditation for off-flavor water analysis.

Biocatalysis and Chiral Pool Synthesis: Superior Enantioselectivity in Enzymatic Resolution

Synthetic chemistry groups pursuing enantiopure decalol building blocks for terpenoid natural product synthesis or chiral ligand preparation should procure racemic decahydro-1-naphthol over the 2-position regioisomer. Enzymatic resolution using Trichoderma koningi yields (–)-decahydro-1-naphthol with 66% optical purity versus only 12% optical purity for the 2-naphthol analog—a 5.5-fold selectivity advantage that translates to fewer resolution cycles, reduced solvent consumption, and higher overall yield . The compound's axial alcohol stereochemistry provides a well-characterized model system for developing and benchmarking new biocatalytic resolution methodologies .

Polymer Inclusion Complex and Crystal Engineering Research: Dual Allomorph Induction Capability

Researchers designing V-amylose-based inclusion complexes, controlled-release matrices, or crystalline polysaccharide scaffolds should select cis-decahydro-1-naphthol when access to both V7(I) and V7(II) allomorphic states is required from a single complexing agent . Unlike trans-decalin (V7(II) only) or (+)-camphor (V7(I) only), cis-decahydro-1-naphthol uniquely induces both allomorphs, with temperature serving as the controlling parameter for polymorph selection . This dual-induction property makes the compound uniquely suited for studies of polymorph-dependent material properties and for applications requiring tunable crystalline architecture.

Hydrodeoxygenation Catalyst Development: Oxygenate Pathway Reference Standard

Research groups developing heterogeneous catalysts for bio-oil upgrading, coal liquefaction, or lignin depolymerization must procure decahydro-1-naphthol as the fully saturated reference standard for quantifying hydrodeoxygenation (HDO) reaction progression . The compound represents the terminal product in the 1-naphthol hydrogenation/hydrodeoxygenation network and is essential for calibrating analytical response factors for oxygenated bicyclic saturates . Use of tetralin or decalin as surrogates fails to account for water-induced catalyst deactivation phenomena specific to oxygenate conversion—a critical parameter in realistic HDO catalyst performance assessment .

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